Desloratadine-d1 N-Oxide chemical structure and molecular weight
Desloratadine-d1 N-Oxide chemical structure and molecular weight
In-Depth Technical Guide: Desloratadine-d1 N-Oxide – Structural Analysis, Analytical Workflows, and Metabolic Profiling
Executive Summary
In the rigorous landscape of therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and active pharmaceutical ingredient (API) stability testing, the precise quantification of drugs and their degradants is paramount. Desloratadine, a potent second-generation H1-receptor antagonist, undergoes complex hepatic biotransformation[1]. One of its critical degradation products and minor metabolites is Desloratadine N-Oxide[2]. To achieve absolute quantitation of this analyte in complex biological matrices, researchers employ stable isotope-labeled (SIL) internal standards. This whitepaper provides a comprehensive technical analysis of Desloratadine-d1 N-Oxide, detailing its physicochemical properties, metabolic causality, and field-proven LC-MS/MS protocols.
Chemical Structure and Physicochemical Properties
Desloratadine features a tricyclic core chemically defined as 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine[3]. The N-oxide derivative forms via the oxidation of the pyridine nitrogen. In the deuterated standard, Desloratadine-d1 N-Oxide, a single protium atom on the pyridine ring is replaced by deuterium[4].
Causality of Isotopic Placement: The deuterium atom is strategically positioned on the pyridine ring, directly adjacent to the N-oxide moiety[4]. This specific labeling site is chosen because the aromatic C-D bond is highly resistant to hydrogen-deuterium (H/D) back-exchange in aqueous biological matrices or during aggressive acidic/basic extraction conditions. This structural stability ensures the isotopic purity remains intact throughout the analytical workflow, preserving its critical mass shift (+1 Da) relative to the unlabeled N-oxide.
Table 1: Physicochemical Properties of Desloratadine-d1 N-Oxide
| Property | Value |
| Chemical Name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-d 1-Oxide |
| CAS Number | 1794817-18-7 (Labeled) / 169253-26-3 (Unlabeled)[5] |
| Molecular Formula | C19H18DClN2O[4] |
| Molecular Weight | 327.83 g/mol [4] |
| Isotopic Enrichment | ≥99% Deuterated (d1) |
| Primary Application | LC-MS/MS Internal Standard; API Impurity Profiling[5] |
Metabolic Signaling & Biotransformation Pathways
Desloratadine is primarily formed from the prodrug loratadine via cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6[1]. Once formed, desloratadine is subject to further biotransformation.
The formation of Desloratadine N-Oxide occurs via N-oxidation at the pyridine ring, catalyzed by a combination of CYP enzymes and Flavin-containing monooxygenases (FMOs)[2]. While it is a minor metabolite in humans, it is a major circulating metabolite in specific preclinical models (e.g., male rats) and a critical degradant monitored during API stability testing[2]. Another major metabolic pathway involves glucuronidation by UGT2B10 followed by CYP2C8-mediated hydroxylation to form 3-OH desloratadine[6].
Biotransformation pathway of Loratadine to Desloratadine and its subsequent N-oxide/3-OH metabolites.
Analytical Workflows: LC-MS/MS Quantification Protocol
To accurately quantify Desloratadine N-Oxide in plasma, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is employed[7].
The Self-Validating Mechanism: By spiking the plasma sample with Desloratadine-d1 N-Oxide prior to extraction, the protocol creates an internal control[8]. The SIL-IS shares identical physicochemical properties and co-elutes with the target analyte. Therefore, any physical loss during Liquid-Liquid Extraction (LLE) or signal suppression/enhancement during Electrospray Ionization (ESI) affects both molecules equally[7]. The ratio of the analyte peak area to the IS peak area remains constant, self-correcting for matrix effects and ensuring absolute quantitative trustworthiness.
Step-by-Step Methodology:
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Sample Preparation & Spiking: Aliquot 400 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of Desloratadine-d1 N-Oxide working solution (10 ng/mL in methanol) to act as the internal standard[8]. Vortex briefly.
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Alkalinization: Add 100 µL of 0.1 M NaOH[8]. Causality: Desloratadine and its N-oxide are basic compounds. Raising the pH neutralizes the analytes, driving them into their un-ionized, lipophilic state to maximize extraction recovery into the organic phase.
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Liquid-Liquid Extraction (LLE): Add 3 mL of an extraction solvent mixture (Ethyl Acetate:Dichloromethane, 80:20 v/v)[8]. Vortex vigorously for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.
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Solvent Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[8].
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Reconstitution & Injection: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 10 mM ammonium formate : methanol, 20:80 v/v)[7]. Inject 5 µL into the LC-MS/MS system.
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Chromatographic Separation: Utilize a C18 UHPLC column (e.g., 50 mm × 4.6 mm, 5 µm) maintained at 40°C with an isocratic flow rate of 0.7 mL/min[7].
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MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the unlabeled N-oxide and the d1-labeled N-oxide[7].
LC-MS/MS workflow utilizing Desloratadine-d1 N-Oxide as a stable isotope-labeled internal standard.
Conclusion
Desloratadine-d1 N-Oxide is an indispensable tool for analytical chemists and drug development professionals. Its precise molecular weight (327.83 g/mol ) and robust deuterium placement enable the circumvention of matrix-induced ionization anomalies in mass spectrometry. By integrating this SIL-IS into optimized LLE-LC-MS/MS workflows, laboratories can achieve the high-throughput, high-fidelity quantification required for rigorous pharmacokinetic profiling and API stability validation.
References
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CAS No : 1794817-18-7| Chemical Name : Desloratadine-d1 N-Oxide Source: Pharmaffiliates URL:[Link]
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An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines Source: Journal of Chemical Health Risks URL:[Link]
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Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study Source: National Institutes of Health (PMC) URL:[Link]
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CYP2C8-Mediated Drug–Drug Interactions and the Factors Influencing the Interaction Magnitude Source: National Institutes of Health (PMC) URL:[Link]
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Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes Source: ResearchGate URL:[Link]
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